molecular formula C12H11NO4 B2361096 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione CAS No. 29197-16-8

3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione

Cat. No.: B2361096
CAS No.: 29197-16-8
M. Wt: 233.223
InChI Key: YZFGYWARVCXNKL-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione (CAS 29197-16-8) is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound belongs to a class of organic structures characterized by a pentane-2,4-dione backbone, also known as a β-diketone, which is modified with a (4-nitrophenyl)methylidene functional group. Compounds featuring this β-diketone core are valuable intermediates and building blocks in synthetic organic chemistry. They are frequently utilized in the synthesis of more complex heterocyclic systems. For instance, related β-diketone derivatives are employed in coupling reactions to form β-diketohydrazone structures, which can exhibit strong intramolecular hydrogen bonding and are subjects of interest for potential technological applications . Furthermore, structurally similar arylmethylene-2,4-pentanediones have been used in Michael addition reactions with substrates like 4-hydroxycoumarin to create novel compounds for pharmacological screening, such as in the search for non-peptidic inhibitors of enzymes like HIV-1 protease . This product is intended for use by qualified researchers in chemical synthesis and drug discovery applications. It is provided For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFGYWARVCXNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method for synthesizing 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione involves base-catalyzed condensation. In this approach, pentane-2,4-dione reacts with 4-nitrobenzaldehyde in the presence of a base such as piperidine or triethylamine. The reaction proceeds via enolate formation, where the base deprotonates the active methylene group of the diketone, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration to form the α,β-unsaturated diketone.

Typical Conditions:

  • Solvent: Ethanol or methanol
  • Catalyst: Piperidine (5 mol%)
  • Temperature: Reflux (78–80°C for ethanol)
  • Reaction Time: 4–6 hours
  • Yield: 60–70%

The electron-withdrawing nitro group on the benzaldehyde enhances electrophilicity, accelerating the reaction. However, prolonged heating may lead to side products such as over-condensation or oxidation by-products.

Acid-Catalyzed Condensation

Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can also facilitate condensation. In this method, the acid coordinates to the carbonyl oxygen of 4-nitrobenzaldehyde, increasing its electrophilicity. Simultaneously, the diketone undergoes partial enolization, enabling nucleophilic attack.

Example Procedure:
A mixture of pentane-2,4-dione (1.0 equiv), 4-nitrobenzaldehyde (1.1 equiv), and AlCl₃ (0.2 equiv) in toluene is heated at 100°C for 4 hours. After cooling, the mixture is quenched with sodium bicarbonate, extracted with ethyl acetate, and purified via column chromatography.

Key Data:

  • Yield: 75%
  • Purity: >95% (by ¹H NMR)
  • Side Products: <5% (unreacted starting materials)

Catalytic Approaches

Lewis Acid Catalysis

Transition metal catalysts, such as zinc oxide (ZnO) nanoparticles, have emerged as efficient alternatives. Nano-ZnO provides a high surface area, enhancing reaction rates and yields.

Optimized Protocol:

  • Catalyst: Nano-ZnO (10 mg/mmol)
  • Solvent: Solvent-free conditions
  • Temperature: 80°C
  • Time: 2 hours
  • Yield: 85%

The solvent-free approach reduces waste and simplifies purification. Mechanistic studies suggest that ZnO activates the aldehyde via surface adsorption, promoting enolate formation and dehydration.

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as dual solvents and catalysts. Their high polarity stabilizes intermediates, while the BF₄⁻ anion acts as a weak base.

Conditions:

  • Ionic Liquid: [BMIM][BF₄] (2 mL/mmol)
  • Temperature: 90°C
  • Time: 3 hours
  • Yield: 78%

Green Chemistry Methods

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times by enabling rapid and uniform heating.

Procedure:
A mixture of pentane-2,4-dione (1.0 equiv), 4-nitrobenzaldehyde (1.05 equiv), and piperidine (5 mol%) in ethanol is irradiated at 100°C for 15 minutes.

Results:

  • Yield: 80%
  • Energy Savings: 70% compared to conventional heating

Mechanochemical Synthesis

Ball milling avoids solvents entirely, leveraging mechanical energy to drive the reaction.

Parameters:

  • Milling Time: 30 minutes
  • Frequency: 30 Hz
  • Yield: 72%

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) increase enolate stability but may hinder dehydration. Ethanol balances solubility and ease of water removal.

Temperature and Time

Higher temperatures (100–120°C) favor dehydration but risk decomposition. Optimal yields are achieved at 80–100°C with 2–4 hours of heating.

Mechanistic Pathway

  • Enolate Formation: Base deprotonates pentane-2,4-dione at the α-position.
  • Nucleophilic Attack: Enolate attacks the aldehyde carbonyl, forming a β-hydroxy diketone intermediate.
  • Dehydration: Acid or heat removes water, yielding the conjugated enone.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%) Advantages Limitations
Base-Catalyzed Piperidine Ethanol 78 6 70 Simple setup Moderate yields
Acid-Catalyzed AlCl₃ Toluene 100 4 75 High purity Corrosive catalyst
Nano-ZnO ZnO Solvent-free 80 2 85 Eco-friendly, fast Catalyst cost
Microwave-Assisted Piperidine Ethanol 100 0.25 80 Rapid, energy-efficient Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activity
Research indicates that derivatives of 3-[(4-nitrophenyl)methylidene]pentane-2,4-dione exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 2.18–3.08 μM/mL for related derivatives . Additionally, some studies suggest potential antiviral activities against specific viruses, highlighting the compound's versatility in combating infectious diseases .

Cytotoxicity in Cancer Research
The compound has also been investigated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that certain analogs of this compound exhibit selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies and minimizing side effects associated with traditional chemotherapy.

Materials Science

Synthesis of Novel Materials
The unique structure of this compound allows it to serve as a precursor for synthesizing various functional materials. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensor technologies. For example, complexes formed with transition metals have demonstrated enhanced catalytic activity in organic transformations .

Polymer Chemistry
In polymer science, derivatives of this compound are being studied for their potential use as monomers in the synthesis of polymers with specific properties. The incorporation of nitrophenyl groups can impart desirable characteristics such as increased thermal stability and enhanced mechanical properties to the resulting polymers .

Analytical Chemistry

Spectroscopic Applications
this compound is utilized in various spectroscopic techniques due to its distinct absorbance characteristics. It has been employed as a chromogenic reagent in colorimetric assays for the detection of metal ions and other analytes. The nitrophenyl moiety enhances the sensitivity of these assays, making it a valuable tool in analytical laboratories .

Chromatographic Techniques
The compound's stability and solubility make it suitable for use in high-performance liquid chromatography (HPLC) applications. It can serve as a standard or reference material for method development and validation in pharmaceutical analysis .

Case Studies

Study Focus Findings
Mabkhot et al. (2022)Antimicrobial ActivityReported significant activity against S. aureus and E. coli with MIC values between 2.18–3.08 μM/mL .
Eldeab et al. (2022)CytotoxicityDemonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells.
Brycki et al. (2023)Coordination ChemistryExplored the formation of metal complexes that enhance catalytic activity in organic reactions .

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pentane-2,4-dione backbone can form chelates with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects. Specific pathways and targets may vary depending on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pentane-2,4-dione Derivatives

Compound Name Substituent/Position Molecular Formula Molecular Weight Physical State Key Data Source
3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione 4-NO₂ on phenyl, methylidene C₁₁H₁₁NO₄ 221.21 Solid/N/A
3-[Ethoxy(4-nitrophenyl)methyl]pentane-2,4-dione 4-NO₂, ethoxy linkage C₁₄H₁₅NO₅ 277.27 Colorless oil
3-[(4-Carboxyphenylamino)methylidene]pentane-2,4-dione 4-COOH, imine linkage C₁₃H₁₃NO₄ 247.25 Crystalline solid
3-[(4-Bromophenyl)methyl]pentane-2,4-dione 4-Br, methyl linkage C₁₁H₁₁BrO₂ 255.11 Yellow solid
3-(4-Nitro-phenylsulfanyl)pentane-2,4-dione 4-NO₂, sulfanyl linkage C₁₁H₁₁NO₄S 253.27 Solid (N/A)

Key Comparative Insights

Electronic Effects and Reactivity The 4-nitro group in this compound enhances electrophilicity at the methylidene carbon compared to electron-donating substituents (e.g., methoxy or methyl groups in derivatives like 1d and 1e from ). This facilitates nucleophilic additions or cyclization reactions. In contrast, the 4-carboxyphenylamino derivative (C₁₃H₁₃NO₄) forms strong intramolecular N–H⋯O hydrogen bonds, stabilizing the keto-enol tautomer and influencing supramolecular assembly .

Solubility and Polarity

  • Derivatives with polar substituents (e.g., 4-hydroxy or 4-carboxy ) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity. For example, 3-[(4-hydroxyphenyl)methyl]pentane-2,4-dione (CAS: 15451-07-7) is water-soluble .
  • The 4-nitro derivative’s solubility is moderate in aprotic solvents (e.g., DMSO, acetone), as the nitro group reduces hydrogen bond basicity compared to trifluoromethyl or hydroxy derivatives .

Thermal Stability and Melting Points Halogenated derivatives (e.g., 4-bromo, 3-[(4-bromophenyl)methyl]pentane-2,4-dione) exhibit higher melting points (e.g., 98–99°C for bromo vs. 41–44°C for chloro analogs) due to increased molecular symmetry and van der Waals interactions . The sulfanyl-linked nitro derivative (C₁₁H₁₁NO₄S) shows reduced thermal stability compared to methylidene analogs, likely due to weaker conjugation between the sulfur atom and the diketone backbone .

Biological and Catalytic Applications Schiff base derivatives (e.g., 3-[(3-chlorophenylamino)methylidene]pentane-2,4-dione) demonstrate antimicrobial activity, attributed to the chloro substituent’s electronegativity and lipophilicity .

Table 2: Spectroscopic and Analytical Data Comparison

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Key Findings Source
This compound N/A (presence of enolic proton ~16.8) 1603 (C=O), 1520 (NO₂) Strong conjugation between nitro and diketone
3-[(2-Iodobenzyl)pentane-2,4-dione 3.59 (s, CH₂), 16.86 (s, enol H) 3400 (OH), 1603 (C=O) Iodo substituent enhances crystallinity
3-Vanillyl-2,4-pentanedione 3.82 (OCH₃), 6.7–7.1 (aromatic H) 3400 (OH), 1600 (C=O) Hydrogen bonding via hydroxy and methoxy groups

Biological Activity

3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione, also known as a nitrophenyl derivative of pentane-2,4-dione, is an organic compound with the potential for various biological activities. Its structure includes a nitrophenyl group that significantly influences its reactivity and interaction with biological systems. This article explores its biological activity, focusing on antimicrobial and anticancer properties, alongside relevant research findings and case studies.

  • Molecular Formula : C12H11NO4
  • Molecular Weight : 233.23 g/mol
  • CAS Number : 29197-16-8

The compound's structure allows it to undergo various chemical reactions, including oxidation and reduction, which can lead to different biological effects depending on the resultant derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains:

MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus18
P. aeruginosa12

These results suggest that the compound's nitrophenyl group contributes to its effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis induction and interference with cellular signaling pathways.

Case Study : A study assessed the cytotoxic effects of this compound on U87 glioblastoma cells. The results demonstrated a dose-dependent inhibition of cell viability:

Concentration (µM)Cell Viability (%)IC50 (µM)
1085
2570
505032
10030

The compound exhibited an IC50 value of approximately 32 µM, indicating significant cytotoxicity against glioblastoma cells compared to control treatments .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels.
  • Chelation with Metal Ions : The pentane-2,4-dione backbone can form chelates with metal ions, potentially modulating enzyme activity and signaling pathways.
  • Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .

Comparison with Similar Compounds

Comparative studies with similar diketone compounds reveal unique properties attributable to the nitro substitution:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
3-[(4-Chlorophenyl)methylidene]pentane-2,4-dioneModerateModerate
3-[(4-Methylphenyl)methylidene]pentane-2,4-dioneNoLow

The presence of the nitro group enhances both antimicrobial and anticancer activities compared to other substituents like chlorine or methyl groups.

Q & A

Q. What are the standard protocols for synthesizing 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione with high yield and purity?

Methodological Answer: Synthesis typically involves a Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and pentane-2,4-dione under basic conditions. Key steps include:

  • Reagent Optimization : Use a catalytic base (e.g., NaOH or piperidine) in ethanol or methanol to facilitate enolate formation .
  • Temperature Control : Maintain 60–80°C to accelerate aldol adduct formation while minimizing side reactions like retro-aldol decomposition .
  • Purification : Recrystallize the product from ethanol or dichloromethane to achieve >95% purity, confirmed by melting point analysis and HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • FT-IR : Identify characteristic carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and nitro (NO₂) asymmetric stretches at ~1520 cm⁻¹ .
    • NMR : Use ¹H/¹³C NMR to confirm the presence of the methylidene proton (δ ~8.5 ppm) and ketone carbons (δ ~190–210 ppm) .
  • X-ray Crystallography : Resolve the enone conjugation geometry and nitro group orientation in the solid state .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from nitro groups .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of organic vapors .
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model frontier molecular orbitals (FMOs) and predict sites for nucleophilic/electrophilic attacks .
    • Calculate activation energies for tautomerization between keto-enol forms, which influence reactivity .
  • Reaction Pathway Simulation : Employ software like Gaussian or ORCA to simulate intermediates in Diels-Alder reactions, leveraging the compound’s α,β-unsaturated ketone moiety .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed concentrations, solvent systems) to isolate variables .
    • Data Normalization : Normalize bioactivity data against reference compounds (e.g., doxorubicin for cytotoxicity) to account for assay variability .
  • Mechanistic Studies : Use fluorescence quenching or SPR to quantify binding affinities with biomolecules (e.g., DNA or enzymes), resolving discrepancies in IC₅₀ values .

Q. How can researchers design experiments to elucidate the compound’s role in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays :
    • Perform Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
    • Use Lineweaver-Burk plots to calculate inhibition constants (Kᵢ) .
  • Molecular Docking : Model interactions between the compound’s nitro group and active-site residues (e.g., serine hydrolases) using AutoDock Vina .

Q. What advanced separation techniques improve isolation of stereoisomers or tautomers?

Methodological Answer:

  • Chiral Chromatography : Utilize cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol gradients to resolve enantiomers .
  • Dynamic NMR : Monitor tautomeric equilibria (keto-enol) in DMSO-d₆ at variable temperatures to optimize separation conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Batch Comparison :
    • Conduct TLC and HPLC to identify impurities (e.g., unreacted aldehyde) causing spectral shifts .
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .
  • Environmental Controls : Standardize solvent polarity and humidity during synthesis to minimize keto-enol tautomer ratio variability .

Q. What experimental designs validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies :
    • Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via UV-Vis (λmax ~320 nm for nitroaromatic absorption) .
    • Use LC-MS to identify hydrolysis products (e.g., 4-nitrobenzoic acid) .
  • Light Exposure Tests : Conduct accelerated stability studies under UV light to assess photodegradation pathways .

Methodological Innovations

Q. How can machine learning optimize reaction conditions for derivative synthesis?

Methodological Answer:

  • Data-Driven Workflow :
    • Train neural networks on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal yields for Suzuki-Miyaura couplings .
    • Implement active learning algorithms to iteratively refine experimental parameters (e.g., temperature, stoichiometry) .

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